2-Fluoro-3-methoxypyridine-5-boronic acid
Overview
Description
2-Fluoro-3-methoxypyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H7BFNO3 and its molecular weight is 170.94 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Fluoro-3-methoxypyridine-5-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The This compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Additionally, the storage temperature can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-methoxypyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . The boronic acid group in this compound interacts with palladium catalysts, facilitating the transmetalation step in the coupling reaction. Additionally, this compound can interact with enzymes and proteins that have active sites containing hydroxyl groups, forming reversible covalent bonds that can be exploited in enzyme inhibition studies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance . Additionally, this compound can affect cell signaling pathways by interacting with proteins that play key roles in signal transduction, potentially altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as extreme pH or temperature, can lead to the breakdown of the compound and a reduction in its efficacy . Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in biochemical assays and therapeutic applications . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes that play key roles in metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and cellular metabolism . Additionally, this compound can interact with cofactors such as NADH or FADH2, further influencing metabolic pathways and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production . Additionally, this compound can be targeted to the nucleus, where it may affect gene expression and transcriptional regulation .
Properties
IUPAC Name |
(6-fluoro-5-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTUGWODSACCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249609 | |
Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-07-6 | |
Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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